molecular formula C8H14O3 B8130640 Ethyl 2-(oxetan-3-yl)propanoate

Ethyl 2-(oxetan-3-yl)propanoate

Cat. No.: B8130640
M. Wt: 158.19 g/mol
InChI Key: PLHVVIROPQYOIT-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-yl)propanoate is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxetan-3-yl)propanoate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the preparation of oxetan-3-one, which is then subjected to esterification reactions to yield the desired compound . Another method involves the use of [2+2] cycloaddition reactions, where suitable alkenes and carbonyl compounds are reacted under specific conditions to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. These processes are scaled up and refined to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxetan-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce oxetane alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-yl)propanoate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(oxetan-3-yl)acetate
  • Methyl 2-(oxetan-3-yl)propanoate
  • Propyl 2-(oxetan-3-yl)propanoate

Uniqueness

This compound is unique due to its specific ester functional group and the presence of the oxetane ring. This combination imparts distinct physicochemical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .

Properties

IUPAC Name

ethyl 2-(oxetan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-8(9)6(2)7-4-10-5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHVVIROPQYOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (i) (151 mg, 0.97 mmol) in EtOH (54 mL) was added 10% Pd/C (50 mg, 0.05 mmol). The reaction was degassed and purged with hydrogen at balloon pressure (×3) then stirred under hydrogen at RT for 16 h. The reaction mixture was filtered and the residue washed with acetonitrile (10 mL). The combined organics were concentrated in vacuo and the residue, (ii) (148 mg), was used without further purification.
Name
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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